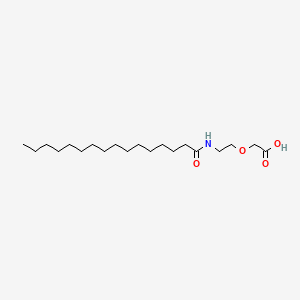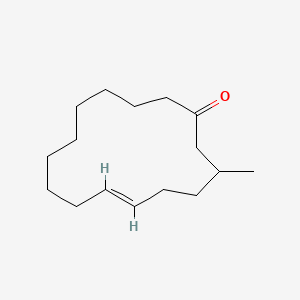
6-Cyclopentadecen-1-one, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopentadecen-1-one, 3-methyl- is a macrocyclic musk compound known for its strong and pure musky odor with some animalic undertones. It is widely used in the fragrance industry due to its long-lasting scent and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentadecen-1-one, 3-methyl- involves several steps. One efficient method is the enantioselective synthesis, which includes kinetic resolution and enantioconvergent transformation. This process ensures the production of optically active isomers, which are highly valued in the fragrance industry .
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis, where complex chemical compounds are constructed from simpler ones. The principles of green chemistry are often followed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclopentadecen-1-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-Cyclopentadecen-1-one, 3-methyl-, each with unique properties and applications .
Wissenschaftliche Forschungsanwendungen
6-Cyclopentadecen-1-one, 3-methyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of macrocyclic musk synthesis and properties.
Biology: Its musky odor is studied for its effects on animal behavior and pheromone communication.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a fragrance in medicinal products.
Industry: It is widely used in the fragrance industry for its long-lasting scent and stability
Wirkmechanismus
The mechanism by which 6-Cyclopentadecen-1-one, 3-methyl- exerts its effects involves its interaction with olfactory receptors. These receptors are part of the molecular pathways that transmit scent signals to the brain, resulting in the perception of its musky odor. The compound’s structure allows it to fit into specific receptor sites, triggering a response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Muscone: Another macrocyclic musk with a similar odor profile.
Civetone: Known for its strong musky scent, similar to 6-Cyclopentadecen-1-one, 3-methyl-.
Exaltolide: A macrocyclic musk with a slightly different scent profile
Uniqueness
6-Cyclopentadecen-1-one, 3-methyl- is unique due to its strong and pure musky odor with animalic undertones. Its stability and long-lasting scent make it highly valued in the fragrance industry. Additionally, its enantioselective synthesis allows for the production of optically active isomers, which are particularly prized for their superior olfactory properties .
Eigenschaften
CAS-Nummer |
956-83-2 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
(6E)-3-methylcyclopentadec-6-en-1-one |
InChI |
InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h6,8,15H,2-5,7,9-14H2,1H3/b8-6+ |
InChI-Schlüssel |
FKYHJXQZWSXLFK-SOFGYWHQSA-N |
Isomerische SMILES |
CC1CC/C=C/CCCCCCCCC(=O)C1 |
Kanonische SMILES |
CC1CCC=CCCCCCCCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
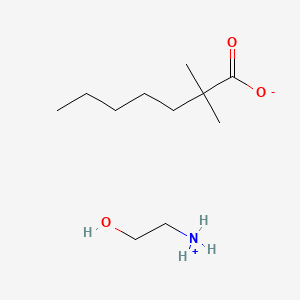
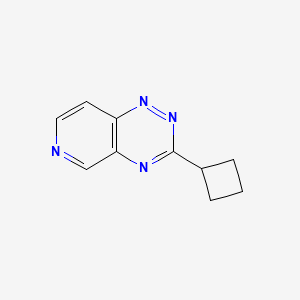
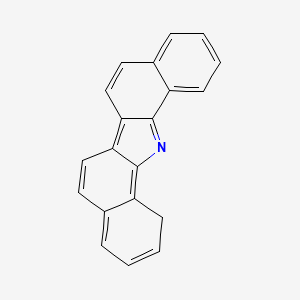
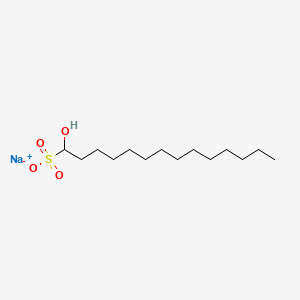
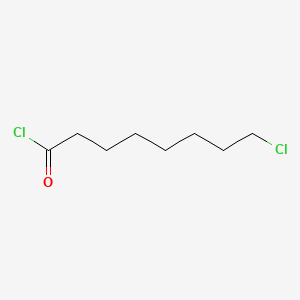
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

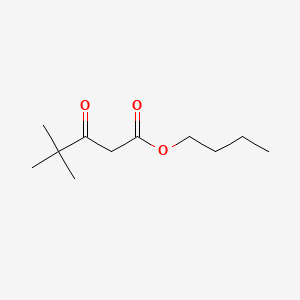
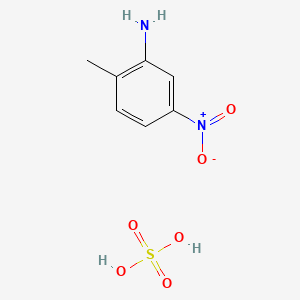
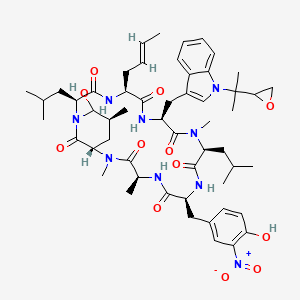
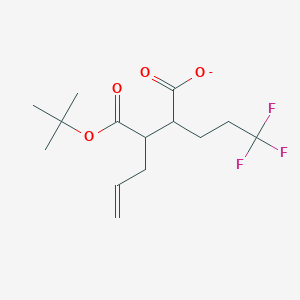
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
